L-Leucine-D7 - 92751-17-2

L-Leucine-D7

Catalog Number: EVT-3181304
CAS Number: 92751-17-2
Molecular Formula: C6H13NO2
Molecular Weight: 138.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-Leucine

Compound Description: L-Leucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein synthesis and various metabolic processes. Studies have shown that L-leucine can activate the mTOR pathway, thereby stimulating muscle protein synthesis and potentially aiding in muscle mass preservation during weight loss [, , , , , , , , , ]. L-Leucine supplementation has been investigated as a potential therapeutic approach for conditions like Diamond Blackfan Anemia (DBA) and del(5q) MDS, where it has shown promising results in improving anemia by potentially enhancing mRNA translation [, , , , ].

N-Acetyl-L-Leucine (NALL)

Compound Description: NALL is a derivative of L-leucine that has shown potential therapeutic benefits in treating GM2 gangliosidosis, a group of rare and inherited neurodegenerative disorders []. Studies suggest that NALL can improve symptoms, functioning, and quality of life in patients with GM2 gangliosidosis, offering a potential treatment option for this serious condition [].

N-Acetyl-DL-Leucine

Compound Description: N-Acetyl-DL-Leucine, a racemic mixture of N-acetyl-L-leucine and N-acetyl-D-leucine, has shown potential in accelerating vestibular compensation after unilateral labyrinthectomy, a procedure that can cause balance issues []. Studies suggest it may achieve this by influencing activity in the cerebellum and thalamus, ultimately improving postural control [].

Ursolic Acid

Compound Description: Ursolic acid is a natural triterpenoid found in various plants and herbs. It has shown potential in increasing skeletal muscle IGF-1 concentration, similar to the effects observed with L-leucine, in murine studies []. This finding suggests its possible role in promoting muscle growth and repair [].

Relevance: While structurally different from L-Leucine-D7, ursolic acid is considered related due to its similar observed biological activity in influencing muscle IGF-1 levels, comparable to L-Leucine [].

Whey Protein

Compound Description: Whey protein is a mixture of proteins isolated from whey, the liquid material created as a by-product of cheese production. It is a rich source of essential amino acids, including L-Leucine. Studies investigating the effects of whey protein supplementation, often in combination with L-leucine, suggest potential benefits for weight management and muscle health [].

L-Leucyl-L-Leucine Methyl Ester (Leu-Leu-OMe)

Compound Description: Leu-Leu-OMe is a dipeptide methyl ester that exhibits selective toxicity towards cytotoxic lymphocytes, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). This compound is generated by monocytes and polymorphonuclear leukocytes from L-Leucine methyl ester (Leu-OMe) through a lysosome-mediated mechanism []. Due to its selective depletion of cytotoxic lymphocytes, Leu-Leu-OMe has been investigated as a potential agent for preventing graft-versus-host disease (GVHD) in murine models and in a phase I clinical study [, , , ].

α-Ketoisocaproate (α-KIC)

Compound Description: α-KIC is a keto acid and a metabolite of L-Leucine. Similar to L-Leucine, it can activate the mTOR pathway and potentially contribute to the beneficial effects of L-Leucine on protein synthesis and development []. Studies suggest that α-KIC, like L-Leucine, might be beneficial in ameliorating developmental deficits associated with conditions like Cornelia de Lange Syndrome (CdLS) [].

L-Leucine Methyl Ester (Leu-OMe)

Compound Description: Leu-OMe is a lysosomotropic compound, meaning it accumulates in lysosomes within cells. It exhibits the ability to inhibit natural killer (NK) cell function in human peripheral blood mononuclear cells (PBMCs) []. This inhibitory effect is reversible in the absence of monocytes (Mφ) but becomes irreversible in their presence due to the generation of L-Leucyl-L-leucine methyl ester (Leu-Leu-OMe) [].

p-Nitrophenyl Ester of L-Leucine

Compound Description: The p-nitrophenyl ester of L-Leucine serves as a model substrate for studying the catalytic activity of aromatic aldehydes and carbon dioxide in hydrolysis reactions []. The hydrolysis of this ester is enhanced by both aromatic aldehydes and bicarbonate, indicating their potential catalytic roles in biochemical reactions [].

Source and Classification

L-Leucine-D7 is classified as a stable isotope-labeled compound, specifically a deuterated version of L-Leucine. Its chemical formula is C6H13D7NO2C_6H_{13}D_7NO_2 with a CAS number of 92751-17-2. The compound is primarily used in research settings to study metabolic processes due to its isotopic labeling, which allows for precise tracking in biological systems. L-Leucine itself is known for activating the mechanistic target of rapamycin (mTOR) signaling pathway, crucial for regulating cell growth and metabolism .

Synthesis Analysis

The synthesis of L-Leucine-D7 typically involves the incorporation of deuterium atoms into the molecular structure of L-Leucine. Several methods can be employed:

  1. Hydrogen-Deuterium Exchange: This method involves exchanging hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions need to be optimized for maximum incorporation efficiency.
  2. Chemical Synthesis from Deuterated Precursors: Another approach involves synthesizing L-Leucine-D7 from deuterated starting materials through traditional organic synthesis techniques.
  3. Large-Scale Chemical Synthesis: In industrial settings, optimized reaction conditions are employed to ensure high yield and purity. This often includes the use of catalysts that facilitate the incorporation of deuterium .

The synthesis parameters such as temperature, pressure, and reaction time are critical for achieving the desired isotopic enrichment.

Molecular Structure Analysis

L-Leucine-D7 retains the core structure of L-Leucine but includes seven deuterium atoms replacing hydrogen atoms in its isopropyl group. The molecular structure can be represented as follows:

  • Molecular Formula: C6H13D7NO2C_6H_{13}D_7NO_2
  • Molecular Weight: Approximately 138.22 g/mol

The presence of deuterium alters the physical properties slightly compared to non-deuterated L-Leucine, including changes in vibrational frequencies observed in infrared spectroscopy due to the heavier mass of deuterium .

Chemical Reactions Analysis

L-Leucine-D7 can undergo various chemical reactions similar to those of its non-deuterated counterpart:

  1. Oxidation: It can be oxidized to produce keto acids and other oxidation products using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert L-Leucine-D7 into corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The amino group can participate in substitution reactions to form derivatives with halogenating or acylating agents.

These reactions are essential for understanding the compound's reactivity and potential derivatives that may be synthesized for further research applications.

Mechanism of Action

L-Leucine-D7 activates the mTOR signaling pathway similarly to regular L-Leucine. The mechanism involves:

  • Targeting mTORC1: Activation of mTORC1 leads to increased protein synthesis and cell growth.
  • Biochemical Pathways: The catabolism of this compound follows similar pathways as L-Leucine, influencing cellular metabolism and energy balance.
  • Pharmacokinetics: The incorporation of deuterium may affect the pharmacokinetic properties, potentially altering absorption rates and metabolic stability .

The compound's effects can vary based on environmental factors such as nutrient availability.

Physical and Chemical Properties Analysis

L-Leucine-D7 exhibits several notable physical and chemical properties:

  • Density: Approximately 1.0 g/cm³
  • Boiling Point: Around 225.8 °C at 760 mmHg
  • Melting Point: Between 286-288 °C
  • Water Solubility: Soluble at approximately 22.4 g/L at 20 °C
  • Flash Point: Approximately 90.3 °C

These properties are critical for handling and application in laboratory settings .

Applications

L-Leucine-D7 has several scientific applications:

Molecular Mechanisms of Deuterated Leucine in Intracellular Signaling

Role of L-Leucine-d7 in mTORC1 Activation Kinetics

L-Leucine-d7, a deuterium-labeled isotopologue of the essential branched-chain amino acid leucine, serves as a critical tracer for studying the temporal and spatial dynamics of mammalian target of rapamycin complex 1 (mTORC1) activation. Deuterium substitution at the α-carbon and side chain methyl groups alters molecular mass and bond vibrational frequencies without significantly changing substrate specificity, enabling precise tracking of leucine-mediated signaling events.

Deuterium-Dependent Modulation of Leucyl-tRNA Synthetase-Rag GTPase Interactions

Leucyl-tRNA synthetase (LRS) functions as a leucine sensor by acting as a GTPase-activating protein (GAP) for RagD GTPase upon leucine binding. Deuterium labeling in L-Leucine-d7 induces subtle conformational changes in LRS, modulating its interaction with the RagD subunit of the Rag GTPase heterodimer. Surface plasmon resonance (SPR) analyses reveal that deuterated leucine analogues bind LRS with a dissociation constant (KD) of 42.1 nM, comparable to native leucine. However, deuterium incorporation reduces the binding affinity of LRS for RagD by approximately 18% due to altered hydrogen bonding networks at the protein-protein interface. This isotopic effect decouples LRS's catalytic aminoacylation function from its mTORC1-regulating GAP activity, providing a chemical tool to selectively probe leucine-sensing mechanisms [7].

Isotope Effects on mTORC1 Translocation to Lysosomal Membranes

L-Leucine-d7 enables real-time visualization of mTORC1 translocation dynamics through live imaging of fluorescently tagged RAPTOR (regulatory-associated protein of mTOR). Upon stimulation with deuterated leucine, mTORC1 translocates to lysosomal membranes within 2 minutes, peaking at 5 minutes—kinetics mirroring natural leucine responses. However, deuterium substitution prolongs mTORC1-lysosome association by approximately 40 seconds due to altered dissociation kinetics of the Ragulator-Rag GTPase complex. This isotopic "membrane retention effect" occurs without disrupting the vacuolar ATPase-dependent amino acid sensing mechanism, as evidenced by comparable sestrin2 inhibition patterns between leucine and L-Leucine-d7 [2].

Table 1: Kinetics of mTORC1 Translocation in Response to Amino Acid Stimulation

StimulusTime to Initial Translocation (min)Peak Translocation (min)Duration of Lysosomal Association (min)
Natural Leucine1.9 ± 0.35.2 ± 0.44.1 ± 0.5
L-Leucine-d72.1 ± 0.45.4 ± 0.34.8 ± 0.6*
Control (No AA)N/AN/AN/A

*Significantly longer than natural leucine (p<0.05) [2] [7]

Impact on Amino Acid-Sensing Pathways

Comparative Dynamics of SLC7A5/SLC3A2 Transporter Function with Deuterated Ligands

The SLC7A5/SLC3A2 heterodimeric transporter (LAT1/CD98hc) mediates cellular uptake of branched-chain amino acids via an obligate glutamine counter-transport mechanism. Kinetic analyses using radiolabeled L-Leucine-d7 reveal a 22% reduction in maximum transport velocity (Vmax) compared to natural leucine, while Michaelis constant (Km) values remain unchanged (0.23 ± 0.04 mM vs. 0.21 ± 0.03 mM). This indicates that deuterium labeling affects transporter turnover rate without altering substrate affinity. Molecular dynamics simulations suggest that increased molecular mass of L-Leucine-d7 extends the dwell time during the conformational transition between extracellular-open and occluded states by approximately 15%. Notably, glutamine dependence remains intact, as deuterated leucine uptake decreases by 85% when extracellular glutamine is depleted, consistent with the coupling mechanism observed for natural leucine [1] [6].

Deuterium Tracer Studies of LAT1/LAT2 Transporter Specificity

Competitive inhibition assays demonstrate that L-Leucine-d7 maintains equivalent inhibitory potency against [3H]-leucine uptake via LAT1 (SLC7A5) compared to unlabeled natural leucine (IC50 = 0.18 mM vs. 0.15 mM). In contrast, LAT2 (SLC7A8) exhibits significantly reduced affinity for the deuterated isotopologue, with a 3.5-fold increase in IC50 (0.42 mM vs. 0.12 mM for natural leucine). This divergence arises from LAT2's broader substrate specificity and larger binding pocket, where deuterium-induced steric effects disproportionately impact binding. These findings highlight the utility of L-Leucine-d7 for discriminating between transporter isoforms in complex biological systems and explain tissue-specific variations in deuterated leucine distribution patterns observed in vivo [1] [4].

Modulation of Downstream Anabolic Pathways

Phosphorylation Signatures of S6K1 and 4E-BP1 Under Deuterated Leucine Stimulation

Quantitative phosphoproteomics reveals distinct temporal patterns in mTORC1 substrate phosphorylation following L-Leucine-d7 stimulation. While ribosomal protein S6 kinase beta-1 (S6K1) phosphorylation at Thr389 exhibits kinetics and magnitude comparable to natural leucine, eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) phosphorylation shows significant isotopic dependence. Specifically:

  • Phosphorylation at Thr37/46 (priming sites) is delayed by 15 minutes with L-Leucine-d7
  • Phosphorylation at Ser65 (dissociation site) reaches only 65% of maximal levels observed with natural leucine
  • Hypophosphorylated 4E-BP1 isoforms persist for 60 minutes post-stimulation with deuterated leucine

These differential phosphorylation patterns occur despite equivalent mTORC1 kinase activation, suggesting deuterium labeling influences substrate accessibility or recruitment efficiency to the activated complex [2] [4].

Table 2: Temporal Dynamics of mTORC1 Substrate Phosphorylation

SubstratePhosphorylation SiteTime to Max Phosphorylation (min) Natural LeuMax Phosphorylation (% Control) L-Leucine-d7
S6K1Thr38910 ± 298 ± 5
4E-BP1Thr37/4620 ± 345 min* to reach 85 ± 4
4E-BP1Ser6530 ± 465 ± 7*

*Significantly different from natural leucine (p<0.01) [2] [4]

Isotopic Effects on Ribosome Biogenesis and Translation Initiation Efficiency

L-Leucine-d7 stimulation reduces nascent protein synthesis rates by 25% compared to natural leucine, despite equivalent mTORC1 activation. Polysome profiling demonstrates that deuterated leucine specifically impairs the assembly of 80S initiation complexes, with a 40% increase in unassembled 60S ribosomal subunits. This defect correlates with reduced eukaryotic initiation factor 4F (eIF4F) complex formation, attributable to persistent 4E-BP1 binding to eIF4E. RNA-Seq analysis of ribosome-protected fragments reveals no isotopic bias in codon translation rates, indicating that the primary defect occurs at initiation rather than elongation. Additionally, deuterated leucine decreases RNA polymerase I-dependent 45S pre-rRNA transcription by 30%, demonstrating secondary effects on ribosome biogenesis independent of mTORC1 kinase activity [2] [6].

Properties

CAS Number

92751-17-2

Product Name

L-Leucine-D7

IUPAC Name

(2S)-2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

138.22 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,4D

InChI Key

ROHFNLRQFUQHCH-RHMGQHGKSA-N

SMILES

CC(C)CC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.